molecular formula C15H20N2O4 B1320579 Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate CAS No. 924869-10-3

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B1320579
CAS No.: 924869-10-3
M. Wt: 292.33 g/mol
InChI Key: RYIWQNMEHWPHSS-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 4-(methoxycarbonyl)phenylpiperazine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
  • Mthis compound
  • Propyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate

Uniqueness

This compound is unique due to its specific ethyl ester group, which can influence its reactivity and interactions compared to its methyl and propyl counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (EMPC) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common structural motif in many biologically active compounds, particularly in pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of EMPC, supported by case studies, research findings, and data tables.

  • Molecular Formula : C15H20N2O4
  • Molecular Weight : 292.33 g/mol
  • Melting Point : 109-111 °C
  • CAS Number : [Not provided in the sources]

The biological activity of EMPC is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The piperazine moiety plays a crucial role in enhancing the compound's affinity for these targets.

  • Cyclin-Dependent Kinases (CDKs) : Recent studies have indicated that piperazine derivatives can inhibit CDK activity, which is vital for cell cycle regulation. EMPC may exhibit similar activity, potentially impacting cancer cell proliferation .
  • Receptor Binding : The structural configuration of EMPC allows it to interact with specific receptors, possibly influencing neurotransmitter systems and exhibiting psychoactive properties.

Anticancer Activity

Several studies have investigated the anticancer potential of piperazine derivatives, including EMPC. For instance:

  • Study on CDK Inhibition : A series of piperazine derivatives were shown to selectively inhibit CDK4/6, leading to reduced proliferation of cancer cells. While specific data on EMPC was not highlighted, its structural similarity suggests potential efficacy in this area .

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. EMPC could be evaluated for:

  • Anxiolytic Properties : Preliminary data indicate that compounds with similar structures can modulate serotonin receptors, which are crucial for anxiety regulation.

Research Findings

StudyFindings
Identified structural motifs in piperazines that enhance CDK inhibition.
Discussed the selectivity of piperazine derivatives towards specific kinases involved in cancer pathways.
Highlighted the role of piperazine in receptor binding and potential neuropharmacological effects.

Safety and Toxicology

While exploring the biological activity of EMPC, it is essential to consider its safety profile:

  • Irritation Potential : EMPC is classified as an irritant, necessitating careful handling and further toxicological assessments to determine safe dosage levels for therapeutic use .

Properties

IUPAC Name

ethyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)13-6-4-12(5-7-13)14(18)20-2/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWQNMEHWPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594749
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924869-10-3
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924869-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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